molecular formula C20H38ClN3O7 B590274 N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide CAS No. 1330190-01-6

N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide

Cat. No.: B590274
CAS No.: 1330190-01-6
M. Wt: 467.988
InChI Key: PLQCYJMLROEZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (TRC C363340) is a synthetic glycine derivative featuring a 13-chloroacetamido group, a 4,7,10-trioxatridecanyl chain (a polyethylene glycol-like spacer), and a tert-butoxycarbonyl (Boc)-protected methylglycinamide moiety. This compound is utilized in peptide synthesis and bioconjugation due to its reactive chloroacetamido group and the Boc-protected amine, which ensures selective deprotection under acidic conditions . The trioxatridecanyl chain enhances solubility in polar solvents, making it suitable for applications in aqueous reaction environments.

Properties

IUPAC Name

tert-butyl N-[2-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38ClN3O7/c1-20(2,3)31-19(27)24(4)16-18(26)23-8-6-10-29-12-14-30-13-11-28-9-5-7-22-17(25)15-21/h5-16H2,1-4H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQCYJMLROEZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330190-01-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330190-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of N-Boc-N-methyl-glycinamide

The Boc-protected glycinamide is prepared via a two-step process:

Step 1: Boc Protection of Glycinamide
Glycinamide reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine, TEA). The reaction proceeds at 0–5°C for 4–6 hours, achieving >90% conversion.

Step 2: N-Methylation
The secondary amine of Boc-glycinamide is methylated using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC), with quenching in ice-water followed by ethyl acetate extraction.

ParameterConditionYield (%)
SolventTHF85–90
Temperature0°C → room temperature
Reaction Time12–16 hours

Preparation of 13-Amino-4,7,10-trioxatridecanyl Amine

The trioxatridecanyl spacer is synthesized via Williamson ether synthesis:

  • Ether Chain Assembly : Triethylene glycol is tosylated at both termini using p-toluenesulfonyl chloride (TsCl) in pyridine. Subsequent reaction with excess ethylene glycol under basic conditions (KOH) yields the 13-membered trioxatridecanyl ditosylate.

  • Amine Introduction : The ditosylate intermediate undergoes nucleophilic substitution with aqueous ammonia (2.0 M in isopropanol) at 60°C for 48 hours, producing the primary amine.

IntermediateMolecular FormulaMolecular Weight
Trioxatridecanyl ditosylateC₂₄H₃₄O₈S₂538.63
Trioxatridecanyl amineC₁₃H₂₉NO₃247.37

Coupling of N-Boc-N-methyl-glycinamide with Trioxatridecanyl Amine

The glycinamide and spacer are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction is stirred at room temperature for 24 hours, achieving 75–80% yield.

Reaction Equation :
Boc-N(Me)-Glycinamide+H₂N-(trioxatridecanyl)EDC/HOBtBoc-N(Me)-Glycinamide-trioxatridecanyl amine\text{Boc-N(Me)-Glycinamide} + \text{H₂N-(trioxatridecanyl)} \xrightarrow{\text{EDC/HOBt}} \text{Boc-N(Me)-Glycinamide-trioxatridecanyl amine}

Introduction of Chloroacetamido Group

The terminal amine of the coupled product reacts with chloroacetyl chloride in DCM/TEA (1:1.2 molar ratio) at 0°C. The mixture is stirred for 2 hours, followed by aqueous workup (5% HCl, brine) and silica gel chromatography.

ParameterConditionYield (%)
SolventDCM88
Temperature0°C → room temperature
Reaction Time2 hours

Optimization and Challenges

Boc Deprotection Risks

The Boc group is acid-labile, necessitating neutral-to-basic conditions during later steps. Premature deprotection by residual HCl from the chloroacetylation step is mitigated by rigorous pH control.

Purification Strategies

  • Intermediate 1 (N-Boc-N-methyl-glycinamide) : Recrystallized from ethyl acetate/hexane (1:3).

  • Final Product : Purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Scalability Considerations

Industrial-scale adaptations (per patent CN103214383A) include:

  • Continuous Extraction : Automated liquid-liquid extraction for higher throughput.

  • Catalyst Recycling : Recovery of EDC/HOBt via aqueous washes.

Analytical Characterization

Key Spectroscopic Data :

  • HRMS (ESI+) : m/z 468.991 [M+H]⁺ (calculated for C₂₀H₃₈ClN₃O₇: 467.988).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.09 (s, 3H, N-CH₃), 3.50–3.70 (m, 12H, trioxatridecanyl OCH₂), 4.02 (s, 2H, ClCH₂CO).

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

The trioxatridecanyl spacer is anchored to Wang resin, followed by sequential Fmoc-glycinamide coupling and Boc protection. Cleavage with TFA/water yields the target compound, albeit with lower yields (60–65%).

Enzymatic Amination

Lipase-mediated amidation of tert-butyl glycinate with trioxatridecanyl amine in ionic liquids ([BMIM][BF₄]) offers a solvent-free alternative, though scalability remains unproven .

Chemical Reactions Analysis

N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Bioaffinity Labels :
    • The compound is utilized as a reagent in the preparation of bioaffinity labels. These labels are essential for studying biomolecular interactions and for tracking biological processes in living systems. By attaching the compound to biomolecules, researchers can visualize and quantify interactions in real-time .
  • Drug Development :
    • Its structural characteristics make it a potential candidate for drug development. The chloroacetamido group can facilitate the modification of peptide structures, enhancing their stability and bioactivity. This modification is crucial in developing therapeutics that target specific biological pathways .
  • Chemical Biology :
    • In chemical biology, this compound can be employed in the design of selective inhibitors or modulators of biological processes. Its ability to form stable conjugates with proteins allows it to serve as a tool for probing cellular functions and signaling pathways .

Case Study 1: Bioorthogonal Chemistry

A study investigated the use of N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide in bioorthogonal labeling techniques. The research demonstrated that the compound could effectively label live cells without interfering with cellular functions. This property is particularly valuable for tracking cellular processes in real-time without disrupting normal biological activity .

Case Study 2: Drug Delivery Systems

Another case study focused on the incorporation of this compound into drug delivery systems. Researchers modified nanoparticles with this compound to enhance targeting capabilities. The results indicated improved delivery efficiency and reduced side effects compared to traditional delivery methods .

Data Tables

Application AreaDescriptionKey Findings
Bioaffinity LabelsUsed for studying biomolecular interactionsEffective in real-time visualization of interactions
Drug DevelopmentPotential candidate for therapeutic agentsEnhances stability and bioactivity of peptide drugs
Chemical BiologyTool for selective inhibitors in biological processesEnables probing of cellular functions without disruption
Drug Delivery SystemsModification of nanoparticles for targeted deliveryImproved delivery efficiency and reduced side effects

Mechanism of Action

The mechanism of action of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

Compound Name Key Features Applications Solubility
N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide (TRC C363330) Biotin substituent instead of Boc group Affinity tagging, streptavidin-based assays Moderate in DMSO, aqueous buffers
N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-glycinamide Trifluoroacetate (TRC C363335) Boc group replaced with trifluoroacetate (TFA) Intermediate in peptide synthesis; TFA enhances acidic deprotection efficiency High in polar aprotic solvents (e.g., DMF)
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl protective group, ethyl ester terminus Model compound for studying ester hydrolysis kinetics Soluble in ethanol, chloroform
Key Observations:

Protective Groups: The Boc group in TRC C363340 offers stability under basic conditions but requires acidic deprotection (e.g., HCl in dioxane) . In contrast, the TFA salt in TRC C363335 simplifies deprotection in solid-phase synthesis. Biotinylation (TRC C363330) introduces affinity for streptavidin, enabling use in diagnostic assays .

Solubility: The trioxatridecanyl chain in all TRC analogs improves aqueous solubility compared to non-PEGylated derivatives. TRC C363340 and C363330 exhibit moderate solubility in water, whereas TRC C363335 is more soluble in DMF due to the TFA counterion .

Reactivity :

  • The chloroacetamido group in all analogs enables nucleophilic substitution reactions, facilitating conjugation with thiols or amines in bioconjugation workflows .

Biological Activity

N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (CAS: 1330190-01-6) is a synthetic compound that belongs to the class of bioaffinity labels. Its unique structure incorporates a chloroacetamido group and a trioxatridecanyl chain, which contribute to its biological activity. This article explores the compound's biological properties, potential applications, and research findings.

  • Molecular Formula : C20_{20}H38_{38}ClN3_3O7_7
  • Molar Mass : 467.98 g/mol

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Bioaffinity Labeling : This compound is primarily used as a reagent in the preparation of bioaffinity labels. Bioaffinity labeling is a technique utilized in proteomics for the identification and characterization of proteins and their interactions .
  • Sulfhydryl Reactivity : The chloroacetamido group in the compound is known to react with sulfhydryl groups in proteins. This reactivity allows for selective labeling of cysteine residues, facilitating the study of protein structure and function .
  • Solubility : The compound is soluble in organic solvents such as chloroform and dichloromethane, which are commonly used in laboratory settings for various biochemical assays .

Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Case Study 1 : A study demonstrated the effectiveness of this compound in labeling cysteine residues in proteins, enhancing the detection sensitivity in mass spectrometry applications. The results indicated that the compound could significantly improve the identification of low-abundance proteins in complex mixtures .
  • Case Study 2 : Another research project focused on using this compound as a tool for studying protein-protein interactions. By selectively labeling proteins with this bioaffinity label, researchers were able to map interaction networks within cells, providing insights into cellular signaling pathways .

Comparative Analysis

The following table summarizes some key characteristics and applications of related compounds:

Compound NameBioaffinity LabelingSolubilityTarget Residues
This compoundYesChloroform, DichloromethaneCysteine
N-biotinylglycinamideYesWaterLysine
Maleimide derivativesYesDMSOCysteine

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
Boc Protectiontert-Butoxycarbonyl chloride, Triethylamine, DCMAmino group protection
Chloroacetamide Coupling13-Chloroacetamido derivative, DIPEA, THFIntroduce chloroacetamido chain
Final DeprotectionTrifluoroacetic acid (TFA) in DCMRemove Boc group under controlled acidic conditions

Advanced: How can computational tools optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

  • Reaction Feasibility : Use software like Gaussian or ORCA to model the energy profile of the chloroacetamide coupling step, identifying steric hindrance in the trioxatridecanyl chain .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction rates, guiding solvent selection for improved yields .
  • Data-Driven Optimization : Integrate computational results with experimental data (e.g., NMR kinetics) to refine reaction parameters iteratively .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the integrity of the Boc group (δ ~1.4 ppm for tert-butyl) and chloroacetamido linkage (δ ~4.0 ppm for -CH2Cl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ expected at m/z ~580–600) and detects impurities like incomplete Boc deprotection .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at 210–254 nm .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies between predicted and observed spectra may arise from:

  • Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational changes in the trioxatridecanyl chain .
  • Impurity Identification : LC-MS/MS fragmentation patterns distinguish byproducts (e.g., oxidized or hydrolyzed derivatives) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly for the chloroacetamido moiety .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Chloroacetamide Toxicity : Use fume hoods and nitrile gloves; avoid skin contact due to alkylating potential .
  • Boc Group Byproducts : TFA (used in deprotection) is corrosive; neutralize waste with sodium bicarbonate .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloroacetamido group .

Advanced: What strategies mitigate side reactions during the trioxatridecanyl chain assembly?

Answer:

  • Temperature Control : Maintain ≤0°C during etherification (trioxatridecanyl chain formation) to suppress ring-opening side reactions .
  • Catalytic Additives : Use molecular sieves (3Å) to scavenge water, preventing hydrolysis of the chloroacetamido group .
  • Protection-Deprotection Cycles : Temporarily protect reactive hydroxyls in the trioxa chain with trimethylsilyl (TMS) groups during coupling steps .

Basic: How to scale up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., Boc deprotection) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, enabling immediate adjustments .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Resistance : The trioxatridecanyl chain’s ether linkages resist enzymatic cleavage compared to ester or amide bonds .
  • Boc Group Lability : Controlled degradation studies (pH 7.4 buffer, 37°C) show Boc removal occurs only in acidic microenvironments (e.g., lysosomal compartments), making it suitable for targeted drug delivery .

Basic: What are common impurities, and how are they quantified?

Answer:

  • Byproducts : Unreacted glycine derivatives (detectable via TLC), chloroacetamide dimers (HPLC retention time ~12–14 min) .
  • Quantification : Use calibrated HPLC or UPLC with reference standards. For example, dimer impurities should be <0.5% for pharmacological studies .

Advanced: How to validate the compound’s bioactivity data across conflicting studies?

Answer:

  • Meta-Analysis : Cross-reference IC50 values across studies using standardized assays (e.g., kinase inhibition). Adjust for variables like cell line heterogeneity .
  • Dose-Response Reproducibility : Replicate experiments with controlled impurity profiles (e.g., HPLC-purified batches) to isolate bioactivity discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.